molecular formula C28H29N3O4 B11417015 5-(furan-2-ylmethyl)-4-[4-(hexyloxy)phenyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(furan-2-ylmethyl)-4-[4-(hexyloxy)phenyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11417015
M. Wt: 471.5 g/mol
InChI Key: YALZOQZOAOZQNF-UHFFFAOYSA-N
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Description

5-[(FURAN-2-YL)METHYL]-4-[4-(HEXYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyrazole core, which is a fused ring system containing both pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(FURAN-2-YL)METHYL]-4-[4-(HEXYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or an equivalent compound under acidic or basic conditions.

    Introduction of the Furan-2-yl Methyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using furan-2-carboxaldehyde and an appropriate alkylating agent.

    Attachment of the Hexyloxyphenyl Group: This step may involve a nucleophilic substitution reaction where a hexyloxyphenyl halide reacts with the pyrrolo[3,4-c]pyrazole core.

    Addition of the Hydroxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a hydroxyphenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and hydroxyphenyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, boronic acids, and organometallic compounds are employed under conditions such as palladium-catalyzed cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can produce anilines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s structural features may allow it to interact with various biomolecules, making it a potential candidate for studying enzyme inhibition or receptor binding.

Medicine

The compound’s potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting diseases where its unique structure can interact with specific biological pathways.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism by which 5-[(FURAN-2-YL)METHYL]-4-[4-(HEXYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(FURAN-2-YL)METHYL]-4-[4-(HEXYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its highly functionalized structure, which combines multiple aromatic and heterocyclic rings with various substituents

Properties

Molecular Formula

C28H29N3O4

Molecular Weight

471.5 g/mol

IUPAC Name

5-(furan-2-ylmethyl)-4-(4-hexoxyphenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C28H29N3O4/c1-2-3-4-7-16-34-20-14-12-19(13-15-20)27-24-25(22-10-5-6-11-23(22)32)29-30-26(24)28(33)31(27)18-21-9-8-17-35-21/h5-6,8-15,17,27,32H,2-4,7,16,18H2,1H3,(H,29,30)

InChI Key

YALZOQZOAOZQNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

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